molecular formula C10H6N2O4S B3041961 4-(4-Nitrophenyl)thiazole-2-carboxylic acid CAS No. 4415-05-8

4-(4-Nitrophenyl)thiazole-2-carboxylic acid

Cat. No.: B3041961
CAS No.: 4415-05-8
M. Wt: 250.23 g/mol
InChI Key: VHYQYTIXQIKLRA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)thiazole-2-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Nitrophenyl)thiazole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer processes, while the thiazole ring can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Methyl-4-(4-nitrophenyl)thiazole-5-carboxylic acid
  • 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Comparison: 4-(4-Nitrophenyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-(4-nitrophenyl)-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYQYTIXQIKLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate (Intermediate 3, step A, 7.0 g) in THF (70 ml) was added (1 ml) 1N lithium hydroxide monohydrate solution and reaction mixture was stirred for 4 hours at RT. Organic solvent was concentrated, water was added, and the reaction mixture was made acidic by dilute HCl solution. This resulted in precipitation of white solid, which was filtered and washed with water. The solid was dried to obtain the title compound. Yield: 6.2 gm (98%). 1H NMR (DMSO-d6, 300 MHz): δ 8.78 (s, 1H), 8.32 (d, 4H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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